4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
Description
The compound 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (hereafter referred to as Compound A) is a quinazolinone derivative with a bromo substituent at position 6, a sulfanylidene (thione) group at position 2, and a benzamide moiety linked via a methyl group at position 3. The benzamide is further substituted with a 2-(3,4-dimethoxyphenyl)ethyl group. Quinazolinones are known for diverse pharmacological activities, including kinase inhibition and anticancer properties, with substituents critically influencing potency and selectivity .
Properties
Molecular Formula |
C26H24BrN3O4S |
|---|---|
Molecular Weight |
554.5 g/mol |
IUPAC Name |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C26H24BrN3O4S/c1-33-22-10-5-16(13-23(22)34-2)11-12-28-24(31)18-6-3-17(4-7-18)15-30-25(32)20-14-19(27)8-9-21(20)29-26(30)35/h3-10,13-14H,11-12,15H2,1-2H3,(H,28,31)(H,29,35) |
InChI Key |
KBKIMBIHWIFOSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide involves multiple steps, including the formation of the quinazolinone core and the subsequent attachment of the benzamide group. The synthetic route typically starts with the preparation of the quinazolinone intermediate, followed by bromination and thiolation reactions to introduce the bromo and sulfanylidene groups, respectively. The final step involves the coupling of the quinazolinone intermediate with the benzamide derivative under appropriate reaction conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a dehalogenated product.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Coupling Reactions: The benzamide moiety can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s quinazolinone core is known for its biological activity, making it a potential candidate for drug discovery and development.
Medicine: The benzamide moiety is often found in pharmacologically active compounds, suggesting potential therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is not well understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its quinazolinone and benzamide moieties. These interactions may modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Core Quinazolinone Modifications
Key Observations :
- Position 2 : Compound A’s sulfanylidene group (S=C) distinguishes it from analogs with phenyl (2c) or styryl (1z) substituents. The thione group may enhance hydrogen bonding or metal coordination, influencing target binding .
- Position 6 : Bromine is conserved across all analogs, suggesting its role in enhancing bioactivity (e.g., electron-withdrawing effects or halogen bonding) .
Benzamide Substituent Modifications
Key Observations :
Key Observations :
- Melting Points : Higher melting points (e.g., 258–260°C for 1z ) correlate with rigid substituents (styryl, sulfonamide). Compound A’s melting point is likely influenced by its flexible benzamide linker.
- Bioactivity : Bromine and sulfonamide/benzamide groups are recurrent in kinase inhibitors (e.g., 1z ), suggesting Compound A may share similar targets.
Biological Activity
The compound 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is a quinazolinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 501.4 g/mol. The structure features a quinazolinone core, bromine atom, and a thioamide group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Modulation : The quinazolinone core can modulate the activity of enzymes involved in cell signaling pathways.
- Receptor Interaction : It may bind to specific receptors, influencing cellular responses that can lead to therapeutic effects such as anti-inflammatory and anticancer activities.
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. The compound under discussion has shown:
- Inhibition of Tumor Growth : Studies demonstrate that it can inhibit the proliferation of cancer cell lines through apoptosis induction.
- Mechanistic Insights : The compound may interfere with the cell cycle and induce oxidative stress in tumor cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad Spectrum Activity : In vitro studies revealed effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.
- Minimum Inhibitory Concentration (MIC) values indicate that it surpasses the efficacy of standard antibiotics such as ampicillin against certain strains.
| Microorganism | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 12 | 70 |
| Escherichia coli | 15 | 65 |
| Candida albicans | 11 | 80 |
Case Studies
Several studies have investigated the biological activities of quinazolinone derivatives similar to the compound :
-
Study on Anticancer Effects :
- A recent study demonstrated that derivatives with similar structures exhibited cytotoxic effects on various cancer cell lines, leading to increased apoptosis rates .
- Antimicrobial Efficacy :
-
Mechanistic Studies :
- Investigations into the mechanism revealed that these compounds could act as inhibitors of key enzymes involved in cancer metabolism, providing a dual action against tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
